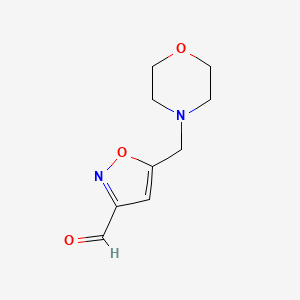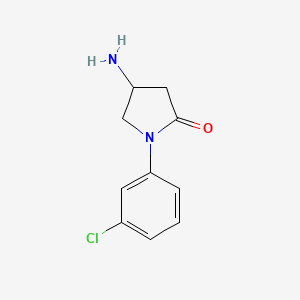
4-アミノ-1-(3-クロロフェニル)ピロリジン-2-オン
説明
The compound 4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one is a derivative of pyrrolidinone, which is a lactam of gamma-aminobutyric acid (GABA) analogs. This structure is significant in medicinal chemistry due to its presence in various bioactive compounds and pharmaceuticals. The chlorophenyl group attached to the pyrrolidinone core adds to the compound's chemical diversity and potential for interaction with biological targets .
Synthesis Analysis
The synthesis of related pyrrolidinone derivatives often begins with readily available starting materials. For instance, the synthesis of pyrrolo[3,4-b]pyridin-5-one derivatives can be achieved through a multicomponent reaction involving an aldehyde, an amine, and an alpha-isocyanoacetamide, followed by a reaction with an alpha,beta-unsaturated acyl chloride. This process involves a domino sequence of acylation, intramolecular Diels-Alder (IMDA), and retro-Michael cycloreversion . Similarly, the synthesis of diastereomeric 4-amino-3-(p-chlorophenyl)-valeric acids and their ring closure products, such as lactams, starts from 3-(p-chlorophenyl)-4-oxo-valeric acid .
Molecular Structure Analysis
The molecular structure of pyrrolidinone derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, cis-4-(p-bromophenyl)-5-methyl-2-pyrrolidinone, has been determined, which provides insights into the three-dimensional arrangement of atoms within the molecule and can inform the understanding of similar structures like 4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one .
Chemical Reactions Analysis
Pyrrolidinone derivatives can undergo various chemical reactions to yield new compounds with potential biological activities. For instance, 4-amino-3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole can be treated with aldehydes to produce triazole derivatives, which can then be reduced to yield arylmethylamino derivatives. These reactions demonstrate the versatility of pyrrolidinone derivatives in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidinone derivatives are influenced by their functional groups and molecular structure. These properties are essential for determining the compound's solubility, stability, and reactivity, which are critical factors in drug design and development. For example, the presence of a chlorophenyl group can affect the electron distribution within the molecule, potentially altering its reactivity and interaction with biological targets .
科学的研究の応用
創薬
この化合物は、ピロリジン類に属し、医薬品化学者がヒトの病気の治療のための化合物を得るために広く使用されています . この飽和した骨格に対する関心は、sp3混成、分子の立体化学への貢献、環の非平面性による三次元(3D)カバレッジの増加により、薬理フォアスペースを効率的に探索できる可能性によって高まっています .
選択的アンドロゲン受容体モジュレーター(SARMs)
「4-アミノ-1-(3-クロロフェニル)ピロリジン-2-オン」と構造的に類似した4-(ピロリジン-1-イル)ベンゾニトリル誘導体は、選択的アンドロゲン受容体モジュレーター(SARMs)として合成されています . これは、「4-アミノ-1-(3-クロロフェニル)ピロリジン-2-オン」がSARMsの開発に潜在的な用途を持っていることを示唆しています。
プロテインキナーゼB(PKB/Akt)阻害剤
この化合物は、成長と生存を調節する細胞内シグナル伝達経路の重要な成分であるプロテインキナーゼB(PKBまたはAkt)の阻害剤の開発に使用できる可能性があります . PKBを介したシグナル伝達は、癌で頻繁に調節解除されており、そのためPKB阻害剤は抗腫瘍剤として潜在的な可能性があります .
結晶構造と分光学的調査
この化合物は、その分子構造を理解するために結晶学的調査に使用できます . これは、新しい薬剤や材料の設計に貴重な情報を提供する可能性があります。
分子静電ポテンシャル(MEP)調査
この化合物は、その電子特性を理解するためにMEP調査に使用できます . これは、その反応性と他の分子との相互作用に関する洞察を提供する可能性があります。
分子アーキテクチャ研究
この化合物は、その構造特性を理解するために分子アーキテクチャの研究に使用できます . これは、新しい薬剤や材料の設計に貴重な情報を提供する可能性があります。
将来の方向性
The future directions for research on “4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one” could include further exploration of its synthesis, structural analysis, and potential biological activities. It could also be interesting to investigate its interactions with various biological targets and its potential applications in medicinal chemistry .
作用機序
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The targets are often proteins that are involved in critical biological processes .
Mode of Action
It is known that the pyrrolidine ring and its derivatives interact with their targets through a variety of mechanisms, often involving binding to the target protein and modulating its activity .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
It is known that environmental factors can influence the action of many drugs, and this is likely to be the case for this compound as well .
生化学分析
Biochemical Properties
4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrrolidinone derivatives, including 4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one, have been shown to inhibit cyclooxygenase-2 (COX-2) with IC50 values in the micromolar range . This interaction suggests potential anti-inflammatory properties. Additionally, the compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with target proteins, affecting their conformation and activity.
Cellular Effects
4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidinone derivatives have been reported to affect the activity of androgen receptors, which play a crucial role in cell proliferation and differentiation . The compound’s impact on gene expression can lead to changes in the production of proteins involved in cell cycle regulation, apoptosis, and metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of 4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes and receptors, altering their activity. For instance, its interaction with COX-2 involves binding to the enzyme’s active site, inhibiting its catalytic activity and reducing the production of pro-inflammatory mediators . Additionally, 4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one can modulate the activity of transcription factors, leading to changes in gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that pyrrolidinone derivatives can exhibit time-dependent effects on cell viability and function . The compound’s stability in different experimental conditions can influence its efficacy and potency. Long-term exposure to 4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one may lead to adaptive cellular responses, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . Higher doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have reported dose-dependent effects on enzyme activity, gene expression, and cellular metabolism, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities . Enzymes such as cytochrome P450s play a crucial role in the oxidative metabolism of 4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one, affecting its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, facilitated by membrane transporters . Once inside the cell, 4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one within subcellular organelles can influence its interactions with biomolecules and its overall biological activity.
特性
IUPAC Name |
4-amino-1-(3-chlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-7-2-1-3-9(4-7)13-6-8(12)5-10(13)14/h1-4,8H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPVRBVWGQTTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001257018 | |
| Record name | 2-Pyrrolidinone, 4-amino-1-(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1114823-57-2 | |
| Record name | 2-Pyrrolidinone, 4-amino-1-(3-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114823-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 4-amino-1-(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





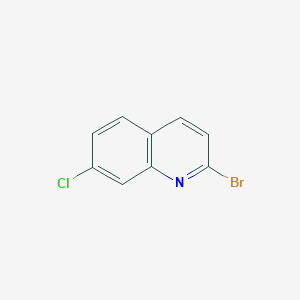


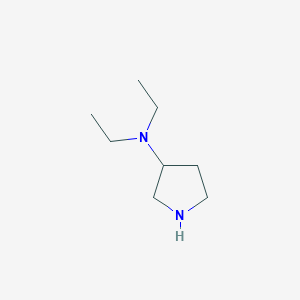



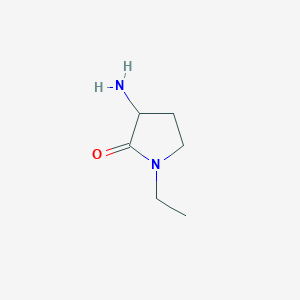
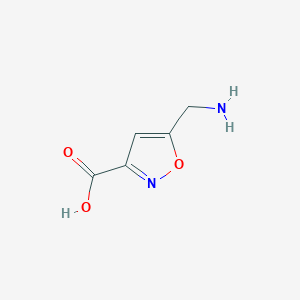
![4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde](/img/structure/B1286738.png)
